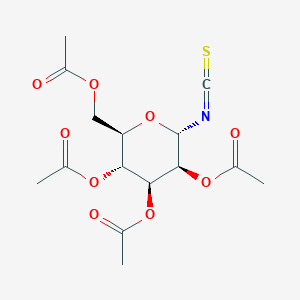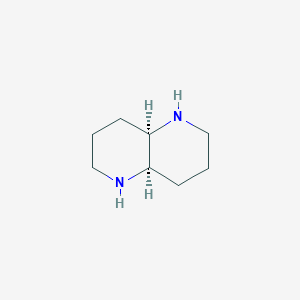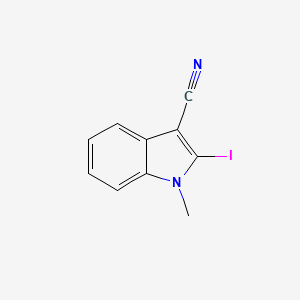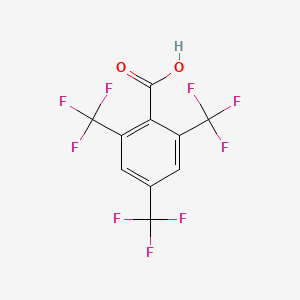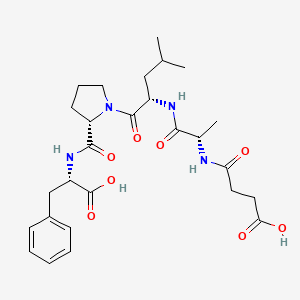![molecular formula C14H15NO8 B1310644 [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate CAS No. 478951-91-6](/img/structure/B1310644.png)
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate is a chemical that has been studied in the context of acid-catalyzed rearrangements within the furan series. It is known to undergo various reactions under different conditions, leading to a range of products. The compound's behavior under acid treatment has been a subject of interest, particularly in understanding the rearrangement processes and the resulting products.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the reaction of 2-acetoxy-5-nitro-2,5-dihydro-2-furylmethylene diacetate with methanolic hydrogen chloride has been investigated. This reaction was expected to yield methyl 5,5-dimethoxy-2-oxopent-3-enoate, but instead, it produced methyl 5,5-dimethoxy-4-oxopentanoate and several other previously unreported products . This indicates that the compound can undergo unexpected rearrangements, leading to novel products.
Molecular Structure Analysis
The molecular structure of related compounds, such as (2,4-dichloro-5-nitrophenyl)methylene diacetate, has been analyzed using single-crystal X-ray analysis. This analysis revealed that the phenyl ring in the molecule is slightly disoriented from the idealized C_s symmetry, with a dihedral angle of 29.8(4)° . This structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactions of [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate and its analogs are complex and can vary significantly with the conditions. Under mild acid conditions, the main product is cis-2,5-dimethoxy-2,5-dihydrofurfuraldehyde dimethyl acetal, while more vigorous conditions lead to a complex mixture of products . This demonstrates the sensitivity of the compound to reaction conditions and the potential for diverse outcomes.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate, the properties can be inferred from the related compounds and reaction products. For example, the unexpected formation of certain products under specific conditions suggests that the compound is reactive and sensitive to the environment, which is an important aspect of its chemical properties . The structural analysis contributes to understanding its physical properties, such as crystal structure and molecular orientation .
Scientific Research Applications
Crystal Structure and Molecular Symmetry
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate has been studied for its unique crystal structures and molecular symmetry. For example, compounds with a trans-diazidophenylene entity, which are structurally similar, exhibit inversion symmetry and crystallize in different crystal systems, showcasing their molecular uniqueness and potential for various applications in materials science (Glöcklhofer et al., 2014).
Synthetic Applications in Organic Chemistry
Significant research has been conducted on the synthetic applications of related compounds in organic chemistry. For instance, the methoxycarbonylation of vinyl acetate catalyzed by palladium complexes involving phenylenebis(methylene) showcases a method to produce ester products with high selectivity (Rucklidge et al., 2006). Additionally, research on hypervalent iodine(III)-induced methylene acetoxylation indicates a useful protocol in organic synthesis due to mild reaction conditions and excellent yields (Liu et al., 2011).
Antiproliferative Effects in Cancer Research
Compounds structurally similar to [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate have been synthesized and tested for their antiproliferative effects against various human cell lines, including breast cancer cell lines. The derivatives have shown higher cytotoxicity than the parent compounds, indicating their potential in cancer treatment (Villegas et al., 2011).
Safety And Hazards
The safety and hazards associated with ADMA are not detailed in the search results. However, as with all chemical compounds, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for the use of ADMA are not specified in the search results. However, it is available for purchase for pharmaceutical testing2, suggesting potential applications in this field.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
[2-acetyloxy-3-(acetyloxymethyl)-5-nitrophenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO8/c1-8(16)21-6-11-4-13(15(19)20)5-12(7-22-9(2)17)14(11)23-10(3)18/h4-5H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTONBRJUYFCXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC(=C1OC(=O)C)COC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

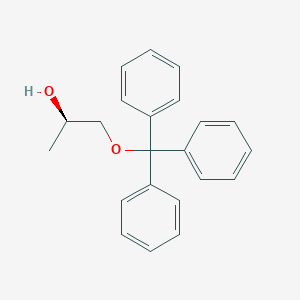

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)
